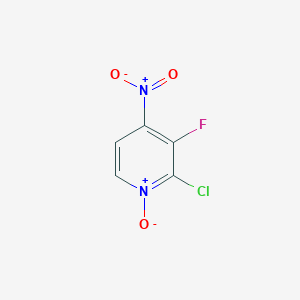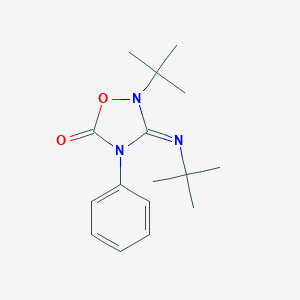![molecular formula C17H29NO B009443 2-[(Decylamino)methyl]phenol CAS No. 108098-38-0](/img/structure/B9443.png)
2-[(Decylamino)methyl]phenol
Overview
Description
2-[(Decylamino)methyl]phenol is an organic compound with the molecular formula C17H29NO. It is a colorless to pale yellow solid with a distinctive odor. This compound is soluble in organic solvents such as ethanol and acetone but is insoluble in water . It is used in various applications, including as a biocide and surfactant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[(Decylamino)methyl]phenol can be synthesized by reacting decylamine with methylphenol. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent . The reaction can be represented as follows:
[ \text{C}_6\text{H}4(\text{OH})\text{CH}3 + \text{C}{10}\text{H}{21}\text{NH}_2 \rightarrow \text{C}_6\text{H}4(\text{OH})\text{CH}2\text{NHC}{10}\text{H}{21} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but may include additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-[(Decylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
2-[(Decylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its antimicrobial properties and potential use as a biocide.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Decylamino)methyl]phenol primarily involves its antioxidant properties. It acts as a free radical scavenger and metal chelator, thereby protecting cells from oxidative stress . The compound also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .
Comparison with Similar Compounds
- 2-[(Octylamino)methyl]phenol
- 2-[(Dodecylamino)methyl]phenol
- 2-[(Hexylamino)methyl]phenol
Comparison: 2-[(Decylamino)methyl]phenol is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer alkyl chain analogs, it may exhibit different physicochemical properties and biological effects .
Properties
IUPAC Name |
2-[(decylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-11-14-18-15-16-12-9-10-13-17(16)19/h9-10,12-13,18-19H,2-8,11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXUWMTXFIOODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148403 | |
| Record name | o-Cresol, alpha-(decylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108098-38-0 | |
| Record name | o-Cresol, alpha-(decylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108098380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cresol, alpha-(decylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methylthieno[2,3-d]pyrimidine](/img/structure/B9364.png)




![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)







